molecular formula C19H19ClFNO2 B4405461 2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-1-phenylethanol hydrochloride

2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-1-phenylethanol hydrochloride

Cat. No. B4405461
M. Wt: 347.8 g/mol
InChI Key: CMYZPTMPSQTGIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-1-phenylethanol hydrochloride, also known as FTY720, is a synthetic compound that was first developed as an immunosuppressant drug. It was later discovered to have potential therapeutic effects on a variety of diseases, including multiple sclerosis, cancer, and transplant rejection. In

Mechanism of Action

2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-1-phenylethanol hydrochloride works by binding to sphingosine-1-phosphate (S1P) receptors on the surface of cells. This binding leads to the internalization and degradation of the receptors, which in turn leads to the sequestration of lymphocytes in lymph nodes and the prevention of their migration to target tissues. This compound also has other effects on cells, including the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects on cells. It has been shown to inhibit the activity of sphingosine kinase, an enzyme involved in the production of S1P. It also inhibits the activity of protein kinase C, an enzyme involved in cell signaling. In addition, this compound has been shown to induce the expression of heat shock proteins, which are involved in cell survival under stress conditions.

Advantages and Limitations for Lab Experiments

One advantage of using 2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-1-phenylethanol hydrochloride in lab experiments is its specificity for S1P receptors, which allows for targeted inhibition of lymphocyte migration. However, this compound has a short half-life and is rapidly metabolized in the body, which can limit its effectiveness in some experiments. In addition, this compound has complex pharmacokinetics that can make dosing and administration challenging.

Future Directions

There are several future directions for research on 2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-1-phenylethanol hydrochloride. One area of interest is the development of new analogs of this compound that have improved pharmacokinetic properties and increased potency. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, there is interest in exploring the potential of this compound for the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
Conclusion
This compound is a synthetic compound that has potential therapeutic effects on a variety of diseases. Its mechanism of action involves binding to S1P receptors on the surface of cells and inhibiting lymphocyte migration. While this compound has advantages for lab experiments, such as its specificity for S1P receptors, it also has limitations, such as its short half-life. Future research on this compound will focus on developing new analogs, exploring its use in combination with other drugs, and investigating its potential for the treatment of other diseases.

Scientific Research Applications

2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-1-phenylethanol hydrochloride has been extensively studied for its potential therapeutic effects on a variety of diseases. In multiple sclerosis, this compound has been shown to reduce the frequency and severity of relapses and slow the progression of disability. In cancer, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In transplant rejection, this compound has been shown to prevent rejection by inhibiting T-cell migration to the transplanted organ.

properties

IUPAC Name

2-[[5-(2-fluorophenyl)furan-2-yl]methylamino]-1-phenylethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO2.ClH/c20-17-9-5-4-8-16(17)19-11-10-15(23-19)12-21-13-18(22)14-6-2-1-3-7-14;/h1-11,18,21-22H,12-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYZPTMPSQTGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCC2=CC=C(O2)C3=CC=CC=C3F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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